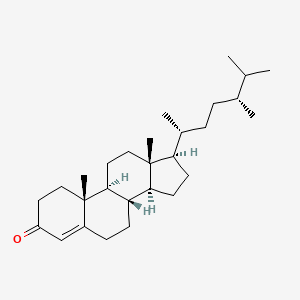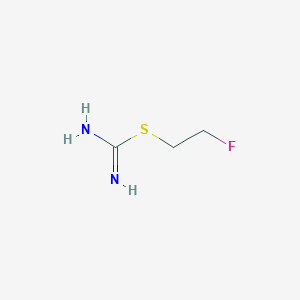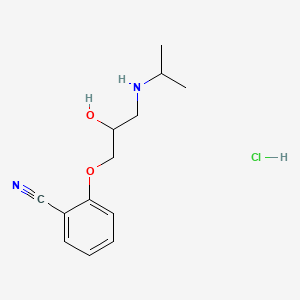![molecular formula C11H13FN6 B1243940 3-ethyl-5-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B1243940.png)
3-ethyl-5-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-N3-[(2-fluorophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine is an organofluorine compound.
Scientific Research Applications
Antimicrobial Activities
1,2,4-Triazole derivatives, including compounds structurally related to 3-ethyl-5-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine, have been synthesized and evaluated for their antimicrobial activities. Studies have shown that these compounds exhibit significant antimicrobial properties against various microorganisms, indicating their potential in developing new antimicrobial agents (Bayrak et al., 2009).
Tyrosinase Inhibition
Research on triazole Schiff’s base derivatives, including compounds similar to the one , has demonstrated potent inhibitory effects on tyrosinase activities. These findings are crucial for developing antityrosinase agents, which are significant in dermatology and cosmetics (Yu et al., 2015).
Anticancer Evaluation
Certain 1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer activities. These studies have included compounds structurally related to this compound, showing promising results against various cancer cell lines, suggesting potential applications in cancer therapy (Bekircan et al., 2008).
Photonic Applications
Research on hydrazone derivatives structurally related to the subject compound has shown significant third-order nonlinear optical properties. These findings indicate potential applications in photonic devices due to their reverse saturable absorption characteristics (Nair et al., 2022).
Synthesis Methods
There have been studies on the synthesis methods for related 1,2,4-triazole derivatives, providing insights into the efficient production of these compounds. Such research is fundamental for large-scale manufacturing and application in various fields (Xin, 2003).
properties
Molecular Formula |
C11H13FN6 |
|---|---|
Molecular Weight |
248.26 g/mol |
IUPAC Name |
5-ethyl-3-N-[(E)-(2-fluorophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C11H13FN6/c1-2-10-15-17-11(18(10)13)16-14-7-8-5-3-4-6-9(8)12/h3-7H,2,13H2,1H3,(H,16,17)/b14-7+ |
InChI Key |
DGHXNZQGSIGCPJ-VGOFMYFVSA-N |
Isomeric SMILES |
CCC1=NN=C(N1N)N/N=C/C2=CC=CC=C2F |
SMILES |
CCC1=NN=C(N1N)NN=CC2=CC=CC=C2F |
Canonical SMILES |
CCC1=NN=C(N1N)NN=CC2=CC=CC=C2F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



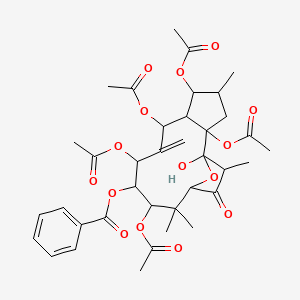
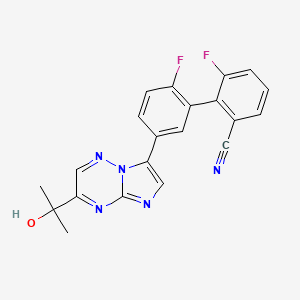




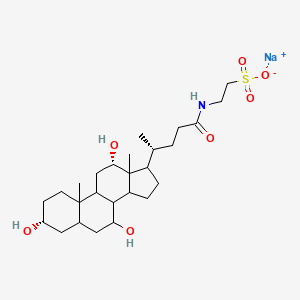

![(2R,3R,5R,6S,8R,9R,10S,13R,17S)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B1243873.png)
